molecular formula C3H7NO3 B1295101 1-nitropropan-2-ol CAS No. 3156-73-8

1-nitropropan-2-ol

Cat. No.: B1295101
CAS No.: 3156-73-8
M. Wt: 105.09 g/mol
InChI Key: PFNCKQIYLAVYJF-UHFFFAOYSA-N
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Description

1-nitropropan-2-ol is an organic compound with the molecular formula C3H7NO3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in water and most organic solvents. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .

Preparation Methods

1-nitropropan-2-ol can be synthesized through several methods. One common synthetic route involves the catalytic reduction of 1,2-cyclohexanedione in the presence of hydrogen gas . This method is widely used due to its efficiency and relatively mild reaction conditions. Industrial production often employs similar methods, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-nitropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitropropanone under specific conditions.

    Reduction: Reduction of this compound typically yields 2-amino-2-propanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction and strong oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-nitropropan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with essential thiols within bacterial cells, leading to bacteriostasis and inhibited growth . The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

1-nitropropan-2-ol can be compared to other nitroalcohols and nitroalkanes, such as 2-nitroethanol and 2-nitropropane. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example:

    2-Nitroethanol: Used in the synthesis of various chemicals and as a solvent.

    2-Nitropropane: Employed as a solvent and in the production of explosives.

This compound is unique due to its specific reactivity and applications in both industrial and research settings .

Properties

IUPAC Name

1-nitropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCKQIYLAVYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-73-8
Record name 2-Propanol, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156738
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Record name NSC17677
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Record name 1-nitropropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 1-Nitro-2-propanol? What spectroscopic data is available for its characterization?

A1: 1-Nitro-2-propanol has the molecular formula C3H7NO3. Its structure can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy reveals characteristic peaks at 1655 cm-1 and 1520 cm-1, indicating the presence of a nitro group []. Proton NMR (1H NMR) analysis shows signals at δ 1.95 (doublet, 3H, J = 6Hz), and a multiplet between δ 6.83-7.55 (2H) [].

Q2: Can 1-Nitro-2-Propanol form dimers?

A2: Yes, computational studies using ab initio calculations have shown that 1-Nitro-2-propanol can form dimers via double intermolecular hydrogen bonds. These dimers are stabilized by 12.9 kcal/mol compared to the individual monomer molecules at the HF/3-21G(d) level of theory [].

Q3: How does the intramolecular hydrogen bonding in 1-Nitro-2-propanol affect its stability?

A3: Ab initio calculations at the MP2/6-31G(d)//HF/6-31G(d) level of theory demonstrate that the intramolecular hydrogen bond in 1-Nitro-2-propanol increases its stability by 5.4 kcal/mol compared to conformations without this interaction [].

Q4: Has 1-Nitro-2-propanol been used in the synthesis of any significant molecules?

A4: Yes, 1-Nitro-2-propanol has served as a key starting material in the synthesis of several important molecules. For instance, it has been reacted with acrolein to synthesize anomeric mixtures of 4-nitro-2,3,4,6-tetradeoxyhexopyranose, a precursor in the synthesis of DL-tolyposamine []. Additionally, it has been used in the synthesis of various nitroalkyl β-D-glucopyranoside tetraacetates, including the toxic natural product miserotoxin, found in certain Astragalus plant varieties [].

Q5: What is the role of Gas Chromatography-Mass Spectrometry (GC-MS) in studying 1-Nitro-2-propanol?

A5: While no direct application of GC-MS to 1-Nitro-2-propanol was found within the provided research papers, this technique has been utilized to identify 1-Nitro-2-propanol within a complex mixture extracted from the leaves of Lepidium sativum (Garden Cress) []. This highlights the potential of GC-MS for identifying and quantifying 1-Nitro-2-propanol in various biological and chemical samples.

Q6: Are there alternative synthesis routes for 1-Nitro-1-propene, a compound derived from 1-Nitro-2-propanol?

A6: Yes, 1-Nitro-1-propene, which can be synthesized through the dehydration of 1-Nitro-2-propanol, can also be prepared using alternative methods. These include reactions employing methanesulfonyl chloride with triethylamine (yielding 30% of the product) [], acetic anhydride with sodium acetate (85% yield) [], or phthalic anhydride (55% yield) [].

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